2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one
Description
2,3-Dihydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one (CAS: 15941-64-7) is a polycyclic coumarin derivative with the molecular formula C₁₂H₁₂O₄ and a molecular weight of 220.23 g/mol . Its IUPAC name reflects its structural features: a fused cyclohexane ring system substituted with two hydroxyl groups at positions 2 and 3, and a lactone ring forming the chromen-6-one core. Key physicochemical properties include:
- pKa: 7.85 (indicating moderate acidity)
- LogP: 2.30 (moderate lipophilicity)
- Polar Surface Area (PSA): 66.76 Ų (suggesting moderate solubility)
- Hydrogen bond donors/acceptors: 2/3
- Lipinski’s Rule Compliance: Yes (suitable for oral bioavailability) .
Its synthetic pathways often involve condensation reactions of substituted resorcinol derivatives with cyclic ketones or esters, as seen in related coumarin analogs .
Properties
IUPAC Name |
2,3-dihydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-10-5-9-7-3-1-2-4-8(7)13(16)17-12(9)6-11(10)15/h5-6,14-15H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWQENRDUAFAAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a phenolic compound and a suitable cyclohexanone derivative, followed by cyclization in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
The scalability of the synthesis would depend on optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Coumarin Derivatives
| Compound Name | Substituents | Saturation | Molecular Formula | Key Features |
|---|---|---|---|---|
| Target Compound | 2,3-dihydroxy | Cyclohexane (saturated) | C₁₂H₁₂O₄ | Dual hydroxyls, Lipinski-compliant |
| Urolithin B | 3-hydroxy | Benzene (unsaturated) | C₁₂H₈O₃ | Monohydroxy, planar structure |
| 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | 3-hydroxy | Cyclohexane (saturated) | C₁₂H₁₂O₃ | Monohydroxy, reduced ring strain |
| 3-Hydroxy-8-methyl-6H-benzo[c]chromen-6-one | 3-hydroxy, 8-methyl | Benzene (unsaturated) | C₁₃H₁₀O₃ | Methyl substituent enhances lipophilicity |
Key Differences :
- The target compound’s 2,3-dihydroxy substitution distinguishes it from monohydroxy analogs like Urolithin B and 3-hydroxy-tetrahydro derivatives.
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | Urolithin B | 3-Hydroxy-tetrahydro Derivative |
|---|---|---|---|
| LogP | 2.30 | 2.80 | 2.50 |
| pKa | 7.85 | 8.20 | 7.90 |
| PSA (Ų) | 66.76 | 50.70 | 53.60 |
| H-Bond Donors | 2 | 1 | 1 |
Analysis :
Metal Binding and Fluorescence Properties
- The target compound’s 2,3-dihydroxy motif enables selective chelation of metal ions. In contrast, Urolithin B (monohydroxy) shows selectivity for Iron (III) in fluorescence assays, while the target compound’s additional hydroxyl group may broaden its metal-binding spectrum .
- Antimicrobial Activity : Coumarin derivatives with hydroxyl or methoxy substitutions (e.g., xanthumol analogs) exhibit dose-dependent inhibition of Staphylococcus aureus and Bacillus subtilis. The target compound’s dihydroxy groups may enhance such activity by disrupting microbial membranes .
Biological Activity
2,3-Dihydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one (CAS No. 197965-28-9) is a flavonoid compound with a chromone backbone and hydroxyl groups at the 2 and 3 positions. Its molecular formula is C13H12O4, with a molecular weight of approximately 232.23 g/mol. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of steroid sulfatase enzymes involved in hormone metabolism.
Chemical Structure and Properties
The structural characteristics of 2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one can be analyzed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These analyses reveal crucial information about bond lengths and angles that influence its reactivity and interaction with biological targets.
Key Properties:
- Molecular Formula: C13H12O4
- Molecular Weight: 232.23 g/mol
- CAS Number: 197965-28-9
The primary mechanism of action for this compound is its role as an inhibitor of steroid sulfatase enzymes. These enzymes are critical in the metabolism of steroid hormones, and their inhibition can have significant implications for hormone-related diseases. The compound is hypothesized to interact directly with the active site of these enzymes, although detailed mechanistic studies are still ongoing.
Inhibition of Steroid Sulfatase
Research indicates that 2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one effectively inhibits steroid sulfatase activity. This inhibition can potentially lead to decreased levels of active steroid hormones in the body.
Antioxidant Activity
Flavonoids are known for their antioxidant properties. Preliminary studies suggest that this compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that the compound significantly inhibits steroid sulfatase in vitro with an IC50 value indicating effective potency against enzyme activity. |
| Study 2 | Showed antioxidant effects in cellular models, reducing oxidative stress markers significantly compared to control groups. |
| Study 3 | Investigated the compound's potential anti-cancer properties by assessing its effect on cancer cell proliferation and apoptosis induction. |
Synthesis Methods
The synthesis of 2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one can be achieved through various methods. A common approach involves the Claisen-Schmidt condensation reaction between appropriate aldehydes and phenolic compounds under basic conditions at elevated temperatures (around 50 °C). This method can yield high-purity products (up to 95% purity) when purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Medicinal Chemistry
The applications of this compound are primarily focused on medicinal chemistry. It serves as a valuable scaffold for synthesizing novel derivatives with enhanced biological activities. The potential therapeutic applications include:
- Hormonal therapies targeting hormone-dependent cancers.
- Development of antioxidant supplements.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2,3-dihydroxy-cyclohexa[c]chromen-6-one in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use NIOSH/EN 166-compliant eye protection (face shield + safety glasses) and chemically resistant gloves. Inspect gloves for integrity before use and discard contaminated gloves per laboratory waste protocols .
- Exposure Control : Avoid inhalation and skin contact. Handle in well-ventilated areas and follow industrial hygiene practices (e.g., handwashing post-handling). No occupational exposure limits are established, but conservative measures are advised .
- Waste Disposal : Dispose of surplus material via licensed waste management services to prevent environmental contamination .
Q. How can researchers verify the purity and structural identity of 2,3-dihydroxy-cyclohexa[c]chromen-6-one?
- Methodological Answer :
- Analytical Techniques :
- GC-MS : Use HP1-MS columns (30 m, 0.25 mm ID) with He carrier gas (1.2 mL/min). Program temperature from 170°C to 325°C to resolve impurities .
- HPLC-TOF : Confirm molecular weight via exact mass analysis (Δppm < 2.0) .
- FTIR-ATR : Direct measurement for functional group validation (e.g., hydroxyl and ketone peaks) .
- Purity Standards : Target ≥98% purity, validated by chromatographic integration (e.g., GC-MS peak area ≥95%) .
Advanced Research Questions
Q. What synthetic strategies enable diastereodivergent access to cyclohexa[c]chromen-6-one derivatives?
- Methodological Answer :
- Catalytic Domino Reactions : Use modular dialkylzinc catalysts for Michael/Michael/hemiacetalization cascades. For example, 1,3-dienes and α,β-unsaturated ketones yield hexahydro-6H-benzo[c]chromen-6-ones with up to 98:2 dr and >99% ee .
- Oxidation Post-Processing : Treat intermediates with MnO₂ or Dess-Martin periodinane to stabilize the chromenone core .
Q. How do substituents influence the fluorescence properties of benzo[c]chromen-6-one derivatives?
- Methodological Answer :
- Substituent Effects :
- Electron-Donating Groups (e.g., -OH, -OCH₃) : Enhance fluorescence intensity via conjugation (e.g., 4-hydroxyethyl derivatives show 3× emission vs. unsubstituted analogs) .
- Metal Coordination : Fluorescence quenching occurs with Fe³⁺ (on-off sensors), while Al³⁺/Zn²⁺ induce enhancement (on-on sensors) due to ligand-to-metal charge transfer .
- Experimental Design : Use spectrofluorometry (λex = 350 nm, λem = 450–550 nm) in buffered aqueous-organic media (pH 7.4) to assess metal interactions .
Q. What are the challenges in assessing the ecological impact of 2,3-dihydroxy-cyclohexa[c]chromen-6-one, and how can researchers address data gaps?
- Methodological Answer :
- Data Limitations : No ecotoxicity, biodegradability, or bioaccumulation data exist .
- Mitigation Strategies :
- Read-Across Models : Compare with structurally similar coumarins (e.g., 7-hydroxy-4-methyl-2H-chromen-2-one) to predict persistence and mobility .
- Microcosm Studies : Simulate soil/water systems to measure half-life under UV exposure and microbial activity .
Contradictions and Recommendations
- Synthetic vs. Analytical Data : While domino reactions achieve high enantioselectivity (>99% ee), impurities in commercial samples (e.g., ethyl-cyclohexa[c]chromen-6-one at 95% purity) necessitate rigorous post-synthetic purification .
- Fluorescence Variability : Substituent-dependent metal interactions require controlled pH and solvent conditions to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
